molecular formula C13H16BrNO3 B6291415 tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate CAS No. 2165942-43-6

tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate

Cat. No.: B6291415
CAS No.: 2165942-43-6
M. Wt: 314.17 g/mol
InChI Key: OKMQJPNDYZKGNF-JTQLQIEISA-N
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Description

tert-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is a chiral carbamate derivative featuring a 2,3-dihydrobenzofuran scaffold substituted with a bromine atom at position 7 and a tert-butyl carbamate group at the (3R)-stereocenter. The dihydrobenzofuran core provides partial saturation, enhancing conformational rigidity compared to fully aromatic systems. Its stereochemistry (3R) is critical for enantioselective interactions in drug development, particularly in targeting chiral biological receptors.

Properties

IUPAC Name

tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMQJPNDYZKGNF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H16BrNO3
  • Molecular Weight : 314.18 g/mol
  • CAS Number : 2165942-43-6
  • Purity : Typically ≥ 97%

The compound features a benzofuran moiety, which is known for its biological activity. The presence of the bromine atom can enhance the reactivity of the molecule, making it a valuable intermediate in synthetic pathways.

Medicinal Chemistry

tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate has been investigated for its potential therapeutic effects. The benzofuran structure is associated with various pharmacological activities, including anti-inflammatory and anticancer properties. Research indicates that derivatives of benzofuran can modulate biological pathways relevant to cancer cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study demonstrated that benzofuran derivatives exhibited cytotoxic effects on various cancer cell lines. The incorporation of the tert-butyl carbamate moiety may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling chemists to create a range of derivatives with tailored properties.

Example Reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles to generate new compounds.
    tert butyl N 3R 7 bromo 2 3 dihydro 1 benzofuran 3 yl carbamate+Nutert butyl N 7 Nu 2 3 dihydro 1 benzofuran 3 yl carbamate\text{tert butyl N 3R 7 bromo 2 3 dihydro 1 benzofuran 3 yl carbamate}+\text{Nu}\rightarrow \text{tert butyl N 7 Nu 2 3 dihydro 1 benzofuran 3 yl carbamate}

Biological Studies

The compound's structure suggests potential interactions with biological targets. Research into its binding affinities and mechanisms of action can provide insights into its role as a lead compound for drug discovery.

In vitro assays have been conducted to assess the compound's effects on specific enzymes or receptors involved in disease processes. Such studies are crucial for understanding the pharmacodynamics of new drug candidates.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryPotential therapeutic effects; anti-inflammatory and anticancer propertiesCytotoxicity against cancer cell lines
Synthetic ChemistryBuilding block for creating derivatives; versatile functionalizationNucleophilic substitution reactions
Biological StudiesInteraction with biological targets; mechanism explorationIn vitro assays for enzyme/receptor binding

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions, while the carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate with analogous carbamates, focusing on structural variations, physicochemical properties, and applications.

Enantiomeric and Diastereomeric Analogs
Compound Name CAS/Ref Structure Substituents Ring System Stereochemistry Applications/Notes
This compound Benzofuran 7-Bromo 2,3-Dihydro-1-benzofuran 3R Pharmaceutical intermediate; bromine enables cross-coupling
tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate 10-F719620 Benzofuran 7-Bromo 2,3-Dihydro-1-benzofuran 3S Discontinued; enantiomeric differences may affect biological activity
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentyl 3-Hydroxy Cyclopentane cis-3,4 Increased hydrophilicity due to -OH; used in peptide mimetics

Key Observations :

  • Ring Systems : Dihydrobenzofuran derivatives exhibit greater aromatic character and rigidity compared to cyclopentyl analogs, influencing binding affinity in drug-receptor interactions.
Heterocyclic Carbamates with Nitrogenous Cores
Compound Name CAS/Ref Structure Substituents Ring System Stereochemistry Applications/Notes
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 Piperidine 5-Methyl Piperidine 3R,5S Enhanced metabolic stability; common in CNS drug candidates
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Piperidine 3-Fluoro Piperidine trans-3,4 Fluorine improves lipophilicity and bioavailability

Key Observations :

  • Nitrogenous Rings: Piperidine-based carbamates (e.g., 1523530-57-5) introduce basic nitrogen, enhancing solubility in acidic environments. The target compound’s oxygen-rich benzofuran may exhibit lower basicity but better oxidative stability.
  • Substituent Effects : Fluorine (1268520-95-1) and methyl groups (1523530-57-5) modulate electronic and steric properties, impacting pharmacokinetics.
Macrocyclic and Functionalized Analogs
Compound Name CAS/Ref Structure Substituents Ring System Stereochemistry Applications/Notes
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate 2940859-48-1 Azepane 7-Oxo Azepane 3R Larger ring size increases flexibility; ketone enables hydrogen bonding

Key Observations :

  • Ring Size : The azepane derivative (2940859-48-1) offers conformational flexibility, contrasting with the rigid benzofuran core. This flexibility may improve binding to larger enzyme pockets but reduce target specificity.

Biological Activity

tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and safety profile.

  • Molecular Formula : C13H16BrNO3
  • Molecular Weight : 314.18 g/mol
  • CAS Number : 2165942-43-6
  • Purity : ≥97% .

The biological activity of this compound appears to be linked to its interaction with various cellular pathways. Preliminary studies suggest that the compound may have effects on signaling pathways involved in cell survival and apoptosis.

Potential Mechanisms:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, indicating a potential for antioxidant properties.
  • Inhibition of Cell Proliferation : The compound may inhibit cancer cell lines through mechanisms that are not yet fully understood but could involve modulation of cell cycle regulators.

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in the context of oxidative stress-induced neurodegeneration. For instance, studies have shown that certain benzofuran derivatives can protect neuronal cells from oxidative damage by modulating ERK and Akt signaling pathways, suggesting that this compound may exhibit similar protective effects.

Study 1: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various benzofuran derivatives on cancer cell lines indicated that modifications to the benzofuran structure significantly influenced biological activity. While specific data on this compound is lacking, it is reasonable to hypothesize similar outcomes based on structural analogs.

Study 2: Antioxidant Activity

In vitro assays using related compounds demonstrated a capacity to reduce oxidative stress markers in cell cultures exposed to prooxidants such as tert-butyl hydroperoxide (TBHP). This suggests potential use in neurodegenerative disease models where oxidative stress is a contributing factor .

Safety Profile

While specific toxicity data for this compound is scarce, general safety assessments for similar compounds indicate a need for caution in dosage and administration due to potential cytotoxic effects at higher concentrations.

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